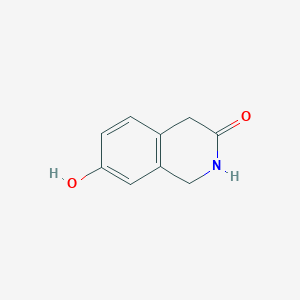

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is a heterocyclic organic compound belonging to the tetrahydroisoquinoline family. It features a hydroxyl group at the 7th position and a ketone group at the 3rd position of the tetrahydroisoquinoline ring system

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-(chloromethyl)-5-methoxy-pyridine and 7-Hydroxy-2,4-dihydro-1H-isoquinolin-3-one in the presence of potassium carbonate in dimethylformamide (DMF) as a solvent .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of tetrahydro derivatives.

Substitution: Introduction of various substituents at different positions on the ring.

Common Reagents and Conditions:

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Utilizing halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one has diverse applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity, interact with DNA, and influence cellular signaling pathways. These interactions can lead to various biological effects, including neuroprotection, anti-inflammatory responses, and anticancer activity .

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the hydroxyl and ketone groups.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups at positions 6 and 7, exhibiting different biological activities.

Uniqueness: 7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its hydroxyl and ketone groups enable unique interactions with biological targets, making it a valuable compound for research and therapeutic applications .

Actividad Biológica

7-Hydroxy-1,2,3,4-tetrahydroisoquinolin-3-one (7-HO-THIQ) is a heterocyclic organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 7-HO-THIQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

7-HO-THIQ features a hydroxyl group at the 7th position and a ketone group at the 3rd position of its tetrahydroisoquinoline ring system. Its molecular formula is C9H9NO2, and it has a molecular weight of 163.17 g/mol. The compound's structure allows for unique interactions with biological targets, contributing to its various biological effects.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

| CAS Number | 53389-81-4 |

The biological activity of 7-HO-THIQ is primarily attributed to its interaction with specific molecular targets and pathways:

- Neuroprotection : Research indicates that 7-HO-THIQ exhibits neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. It has been shown to reduce neuronal apoptosis in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antitumor Activity : Studies have demonstrated that 7-HO-THIQ possesses anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The compound appears to interfere with cell cycle progression and promote the activation of apoptotic pathways.

- Anti-inflammatory Effects : The compound has been observed to inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Table 2: Summary of Biological Activities

Neuroprotective Effects

A study published in Neuroscience Letters highlighted that treatment with 7-HO-THIQ significantly reduced neuronal cell death induced by oxidative stress in vitro. This protective effect was linked to the compound's ability to enhance antioxidant enzyme activity.

Anticancer Properties

In a recent investigation reported in Cancer Research, researchers explored the effects of 7-HO-THIQ on breast cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner and induced apoptosis through mitochondrial pathways.

Anti-inflammatory Mechanism

Research conducted by Zhang et al. (2020) demonstrated that 7-HO-THIQ effectively suppressed lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways .

Propiedades

IUPAC Name |

7-hydroxy-2,4-dihydro-1H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-2-1-6-4-9(12)10-5-7(6)3-8/h1-3,11H,4-5H2,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFLZARQIWIXNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CNC1=O)C=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.